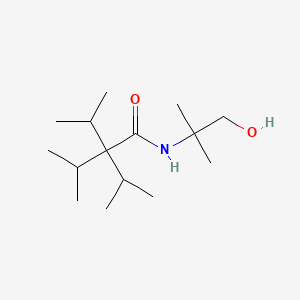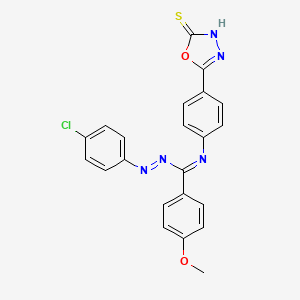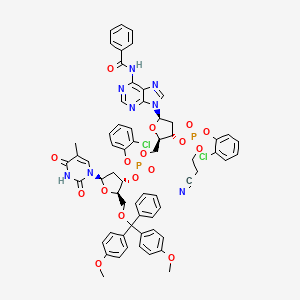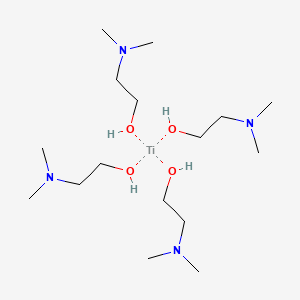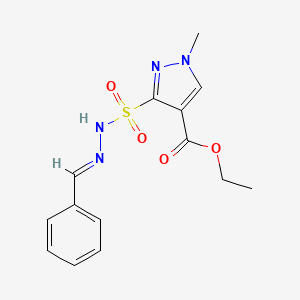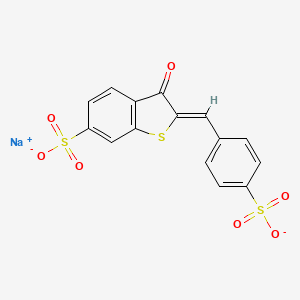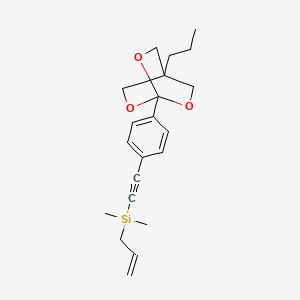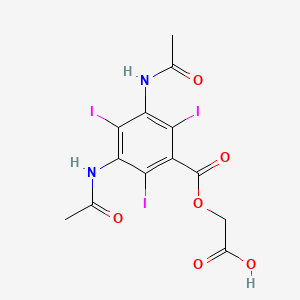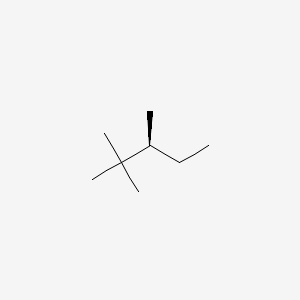
(S)-2,2,3-Trimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,3-Trimethylpentane is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a branched hydrocarbon with the molecular formula C8H18. It is often used as a reference fuel in octane rating tests due to its high resistance to knocking in internal combustion engines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,3-Trimethylpentane typically involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor where the alkylation takes place. The product is then separated and purified using distillation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (S)-2,2,3-Trimethylpentane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions are less common for alkanes but can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation is a common substitution reaction where this compound reacts with halogens like chlorine or bromine to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium or platinum)
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes (less common)
Substitution: Haloalkanes
Scientific Research Applications
(S)-2,2,3-Trimethylpentane has several applications in scientific research:
Chemistry: Used as a reference standard in octane rating tests and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological membranes and its potential use in biofuel production.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of high-performance fuels and lubricants.
Mechanism of Action
The mechanism of action of (S)-2,2,3-Trimethylpentane primarily involves its interaction with other molecules through van der Waals forces. Its hydrophobic nature allows it to interact with and stabilize hydrophobic regions in biological membranes or other hydrophobic environments. This property makes it useful in various industrial and research applications.
Comparison with Similar Compounds
2,2,4-Trimethylpentane (Isooctane): Another branched alkane used as a reference fuel in octane rating tests.
2,3,3-Trimethylpentane: A structural isomer with similar physical properties but different chemical reactivity.
2,2,3-Trimethylbutane: A smaller branched alkane with different applications.
Uniqueness: (S)-2,2,3-Trimethylpentane is unique due to its chiral nature, which can lead to different interactions in biological systems compared to its achiral counterparts. Its high resistance to knocking makes it particularly valuable in the formulation of high-performance fuels.
Properties
CAS No. |
40824-48-4 |
|---|---|
Molecular Formula |
C8H18 |
Molecular Weight |
114.23 g/mol |
IUPAC Name |
(3S)-2,2,3-trimethylpentane |
InChI |
InChI=1S/C8H18/c1-6-7(2)8(3,4)5/h7H,6H2,1-5H3/t7-/m0/s1 |
InChI Key |
XTDQDBVBDLYELW-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H](C)C(C)(C)C |
Canonical SMILES |
CCC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





